2-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE
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Overview
Description
2-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE is a synthetic organic compound that features two pyrazole rings and a nitro group. Compounds with pyrazole rings are often of interest due to their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE typically involves the reaction of a pyrazole derivative with a nitro-substituted pyrazole under specific conditions. Common reagents might include pyrazole, nitro-pyrazole, and suitable catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole rings can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of amino-pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and biological activity.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity and leading to a biological response. The nitro group could play a role in redox reactions, while the pyrazole rings might interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-NITROPHENYL)-1H-PYRAZOLE: Another nitro-substituted pyrazole with similar chemical properties.
1-(1H-PYRAZOL-1-YL)ETHANONE: A simpler pyrazole derivative without the nitro group.
Uniqueness
2-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE is unique due to the presence of both a nitro group and two pyrazole rings, which can confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)-1-pyrazol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O3/c14-8(12-3-1-2-9-12)6-11-5-7(4-10-11)13(15)16/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDHJRJSBZANPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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